3-(3-Fluoro-4-methylphenyl)benzaldehyde
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYZRTOQPCEPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron-Containing Compound Mediated Formylation
One well-documented approach involves the reaction of ortho-fluorophenol derivatives with boron-containing compounds and formaldehyde sources to produce fluorosalicylaldehyde intermediates, which can be further transformed into target benzaldehydes.
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- React ortho-fluorophenol with boron oxide or related boron acids (e.g., orthoboric acid, metaboric acid).
- Use a non-reactive azeotrope-forming solvent such as xylene.
- Heat the mixture at 140–145 °C under nitrogen for extended periods (e.g., 23 hours).
- Remove water formed during reaction by azeotropic distillation.
- Add formaldehyde source (formaldehyde, paraformaldehyde, or trioxane) dropwise at 90–150 °C.
- Stir for additional hours (e.g., 16 hours) to complete formylation.
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- Boron compounds activate the phenol ring toward electrophilic substitution.
- Formaldehyde acts as the formylating agent, introducing the aldehyde group ortho to the hydroxyl group.
- The fluorine substituent influences regioselectivity and yield due to its electronic effects.
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- Yields of 3-fluorosalicylaldehyde reported around 24.8% under optimized conditions.
- The presence of fluorine reduces yield due to steric and electronic effects.
- This method avoids hazardous fluorination steps like the Schiemann reaction.
- Example: Reaction of 1 mole ortho-fluorophenol, 0.5 mole boron oxide, and 0.33 mole trioxane in xylene yielded 3-fluorosalicylaldehyde with 84% conversion of starting material.
Friedel-Crafts Acylation Route
Another prominent synthetic strategy involves Friedel-Crafts acylation to install the benzaldehyde moiety onto a fluoromethyl-substituted aromatic ring.
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- React 3-fluoro-4-methyltoluene or related fluoromethyl-substituted phenyl derivatives with benzoyl chloride or other acylating agents.
- Use Lewis acid catalysts such as aluminum chloride (AlCl3) to facilitate electrophilic aromatic substitution.
- Control temperature to avoid polyacylation or rearrangements.
- Subsequent oxidation or functional group transformations may be necessary to convert acyl groups to aldehydes.
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- Straightforward approach with well-established conditions.
- Suitable for scale-up in industrial synthesis.
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- Requires careful control to avoid side reactions.
- May need additional steps to convert ketones to aldehydes if acylation yields aryl ketones.
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- Synthesis of 4-(3-fluoro-4-methoxyphenyl)-3-methylbenzaldehyde, a related compound, via Friedel-Crafts acylation demonstrates the applicability of this method to fluoro-methyl substituted aromatic aldehydes.
Oxidation of Fluorinated Aromatic Alcohols
- Starting from fluorinated aromatic alcohols such as 3-fluorosalicyl alcohol, oxidation to the corresponding aldehyde is a viable route.
- Catalysts such as palladium or chromium derivatives can be employed.
Oxidation methods include:
- Palladium-catalyzed aerobic oxidation.
- Chromium-based reagents like pyridinium chlorochromate (PCC).
- Halogen-containing oxidants for selective oxidation.
-
- Choice of oxidant affects yield and purity.
- Fluorine substituents can influence oxidation rates and selectivity.
This method is often used as a follow-up step after boron-mediated formylation to obtain the aldehyde from the intermediate alcohol.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Boron-mediated formylation | Ortho-fluorophenol, boron oxide, trioxane, xylene, 140 °C, azeotropic distillation | Integrated process, avoids hazardous fluorination | Moderate yield (~25%), fluorine effects reduce yield | ~20-30% |
| Friedel-Crafts acylation | Fluoromethylbenzene, benzoyl chloride, AlCl3 | Simple, scalable | Requires Lewis acid, possible side reactions | Variable, often moderate to high |
| Oxidation of fluorinated alcohols | Pd catalyst, PCC, or halogen oxidants | Selective oxidation, well-known methods | Use of heavy metals, catalyst cost | High if optimized |
Research Findings and Process Optimization
- The boron-mediated formylation method benefits from careful control of reaction temperature, solvent choice, and water removal to maximize yield and minimize resin formation.
- Fluorine substitution patterns critically affect regioselectivity and product distribution; blocking of ortho positions by fluorine reduces accessible sites for formylation.
- Friedel-Crafts acylation remains a versatile method but requires optimization to prevent polyacylation and maintain regioselectivity.
- Oxidation steps must be carefully chosen to avoid overoxidation or degradation of sensitive fluorinated aromatic aldehydes.
- Integrated processes combining formylation and oxidation steps can improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3-Fluoro-4-methylphenyl)benzoic acid.
Reduction: 3-(3-Fluoro-4-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs include:
Key Observations :
- Substituent Position : The placement of fluorine (C3 vs. C2 or C4) significantly alters electronic effects and steric hindrance, impacting reactivity in condensation reactions .
- Functional Groups : Hydroxyl (e.g., 3-Fluoro-4-hydroxybenzaldehyde) increases polarity, while trifluoromethyl groups (e.g., 3-(3-Fluoro-4-(trifluoromethyl)phenyl)benzaldehyde) enhance metabolic stability .
Physicochemical Properties
- Lipophilicity: The methyl group in this compound increases logP compared to non-methylated analogs like 3-(4-Fluorophenyl)benzaldehyde, favoring membrane permeability in drug design .
- Reactivity: Fluorine’s electron-withdrawing effect activates the aldehyde group for nucleophilic attacks, facilitating heterocycle formation (e.g., troponoid skeletons via Claisen-Schmidt condensation) .
- Stability : Methyl substitution at C4 reduces oxidative degradation compared to hydroxylated analogs, which are prone to oxidation .
Comparison with Analogs :
- 3-Fluoro-4-hydroxybenzaldehyde: Synthesized via direct formylation of fluorophenols, leveraging hydroxyl group directing effects .
- 3-(4-Fluorophenyl)benzaldehyde : Prepared through palladium-catalyzed coupling of fluorobenzene derivatives with benzaldehyde precursors .
Biological Activity
3-(3-Fluoro-4-methylphenyl)benzaldehyde, also known by its CAS number 885964-68-1, is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, which can influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C14H11FO
- Molecular Weight : 224.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can lead to increased binding affinity for specific enzymes and receptors.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For example, derivatives containing fluorinated phenyl groups have shown significant inhibition of cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of tubulin polymerization.
- Modulation of apoptotic pathways (e.g., downregulation of Bcl2 and survivin, upregulation of Bax) .
Antimicrobial Activity
Aldehydes are often evaluated for antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial effects against various strains, although specific data on this compound is limited. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
- Cell Line Studies : In a study involving MCF-7 breast cancer cells, related compounds exhibited IC50 values ranging from 0.075 µM to 0.620 µM, indicating potent antiproliferative effects . While specific data on this compound is not available, its structural similarity suggests potential efficacy.
- Stability Studies : Research on similar fluorinated compounds reveals that the stability of these molecules under physiological conditions can significantly impact their biological activity. For instance, compounds with a fluorine substituent have shown varying degrees of stability at different pH levels, influencing their therapeutic potential .
Comparative Analysis
The following table summarizes the biological activities reported for various fluorinated benzaldehydes and their derivatives:
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 3-(3-Fluoro-4-methylphenyl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Guidance :
- Start with a Suzuki-Miyaura cross-coupling between 3-fluoro-4-methylphenylboronic acid and bromobenzaldehyde derivatives to introduce the aryl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) for higher yields .
- For fluorination, use fluoroborate salts under mild acidic conditions to avoid side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
- Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted boronic acids .
Q. How can researchers ensure high purity of this compound during synthesis?
- Methodological Guidance :
- Employ recrystallization using ethanol/water (1:1) to isolate the final product with >97% purity, referencing protocols for structurally similar fluorinated benzaldehydes .
- Validate purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) and compare retention times with known standards .
- Store purified compounds at 0–6°C in amber vials to prevent degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Guidance :
- ¹H/¹³C NMR : Assign peaks by comparing with fluorobenzaldehyde derivatives (e.g., 4-fluorobenzaldehyde: δ 10.0 ppm for aldehyde proton) .
- FT-IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and aryl C-F vibrations at 1200–1100 cm⁻¹ .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and isotopic patterns for fluorine .
Advanced Research Questions
Q. How to resolve discrepancies in spectral data for this compound derivatives?
- Methodological Guidance :
- Case Study : If NMR shows unexpected splitting in aromatic protons, perform NOESY to confirm steric effects from the methyl group .
- For inconsistent melting points, conduct DSC analysis to detect polymorphic forms .
- Cross-validate HPLC purity data with elemental analysis (C, H, F) to rule out co-eluting impurities .
Q. What strategies can elucidate the compound’s role in structure-activity relationships (SAR) for drug discovery?
- Methodological Guidance :
- Synthesize analogs (e.g., replacing -F with -CF₃ or varying methyl group positions) and test inhibitory activity against targets like PRMT6, using biochemical assays (IC₅₀ determination) .
- Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites, leveraging crystallographic data from related benzaldehyde derivatives .
- Analyze substituent effects on logP and solubility using shake-flask methods .
Q. How can in silico models predict the pharmacokinetic properties of this compound?
- Methodological Guidance :
- Use ADMET predictors (e.g., SwissADME) to estimate metabolic stability, focusing on aldehyde oxidase-mediated clearance .
- Train machine learning models on fluorinated benzaldehyde datasets to forecast blood-brain barrier permeability .
- Validate predictions with in vitro hepatocyte assays for phase I/II metabolism .
Q. What catalytic applications are feasible for this compound in organic synthesis?
- Methodological Guidance :
- Test as a substrate in Wittig reactions with stabilized ylides (e.g., Ph₃P=CHCO₂Et) to synthesize α,β-unsaturated esters .
- Explore asymmetric aldol reactions using organocatalysts (e.g., proline derivatives) to generate chiral β-hydroxy ketones .
- Monitor reaction stereochemistry via chiral HPLC or polarimetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
